DiIC1(5)

Descripción general

Descripción

DiIC1(5) is a cationic cyanine dye that penetrates the cytosol of eukaryotic cells . At concentrations below 100 nM, the dye primarily accumulates in mitochondria with active membrane potentials . The intensity of DiIC1(5) stain decreases when cells are treated with reagents that disrupt mitochondrial membrane potential .

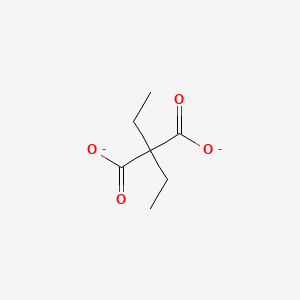

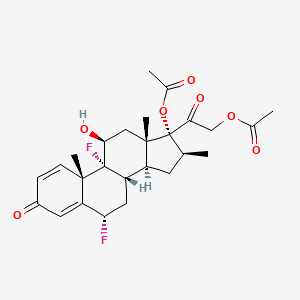

Molecular Structure Analysis

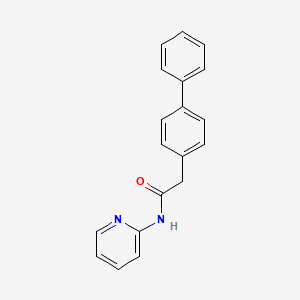

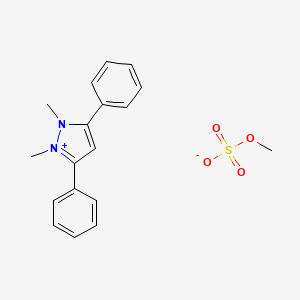

DiIC1(5) has a molecular weight of 510.46 . The exact molecular structure can be found in the referenced material .Chemical Reactions Analysis

DiIC1(5) is used as a signal-off fluorescent probe for the detection of mitochondrial membrane potential disruption . It accumulates in mitochondria and its fluorescence intensity decreases when the mitochondrial membrane potential is disrupted .Physical And Chemical Properties Analysis

The approximate excitation and emission peaks of DiIC1(5) are 638 nm and 658 nm, respectively . Cells labeled with DiIC1(5) can be analyzed by flow cytometry using 633 nm excitation and far red emission, and by fluorescence microscopy using standard filters for Alexa Fluor 633 dye .Aplicaciones Científicas De Investigación

Medición del Potencial de Membrana Mitocondrial

DiIC1(5) se utiliza ampliamente en el estudio del potencial de membrana mitocondrial . Penetra el citosol de las células eucariotas y se acumula principalmente en las mitocondrias con potenciales de membrana activos . La intensidad de la tinción con DiIC1(5) disminuye cuando las células se tratan con reactivos que alteran el potencial de la membrana mitocondrial, como CCCP .

Estudios de Apoptosis

Se han estudiado cambios en el potencial de membrana en asociación con la apoptosis . El kit de ensayo MitoProbe™ DiIC1(5) proporciona soluciones del tinte cianina DiIC1(5) y CCCP para el estudio del potencial de membrana mitocondrial . La pérdida de potencial de membrana en las células apoptóticas se refleja en una disminución de la señal de fluorescencia en el canal infrarrojo .

Citometría de Flujo

Las células teñidas con DiIC1(5) se pueden visualizar mediante citometría de flujo con excitación roja y emisión roja lejana . El reactivo se puede emparejar con otros reactivos, como el yoduro de propidio excitado por azul y el tinte anexina V–Alexa Fluor 488, para el estudio multiparamétrico de la vitalidad y la apoptosis .

Microscopía de Fluorescencia

Los picos de excitación y emisión aproximados de DiIC1(5) son 638 nm y 658 nm, respectivamente . Las células marcadas con DiIC1(5) se pueden analizar mediante microscopía de fluorescencia utilizando filtros estándar para el tinte Alexa Fluor 633 .

Estudios de Vitalidad Celular

La combinación del tinte DiIC1(5) con un conjugado de anexina V da como resultado una resolución superior de subpoblaciones en comparación con los resultados obtenidos de otros tintes de uso común . Esto lo convierte en una herramienta valiosa para estudiar la vitalidad celular.

Estudios de Respuesta a Fármacos

DiIC1(5) se ha utilizado para estudiar la respuesta de las células a fármacos como la camptotecina . Después del tratamiento con el fármaco, las células se tiñeron con DiIC1(5), tinte anexina V–Alexa Fluor 488 e yoduro de propidio . Los resultados mostraron que la mayoría de las células positivas para anexina V y las células positivas para yoduro de propidio muestran una fluorescencia reducida de DiIC1(5) .

Mecanismo De Acción

Target of Action

DiIC1(5), also known as 1,1′,3,3,3′,3′-hexamethylindodicarbo-cyanine iodide, primarily targets the mitochondria of eukaryotic cells . The mitochondria are essential organelles that play a crucial role in energy production, cell signaling, and apoptosis.

Mode of Action

DiIC1(5) is a cationic cyanine dye that penetrates the cytosol of eukaryotic cells . At concentrations below 100 nM, the dye accumulates primarily in mitochondria with active membrane potentials . The accumulation of DiIC1(5) in the mitochondria is dependent on the membrane potential, and its staining intensity decreases when cells are treated with reagents that disrupt mitochondrial membrane potential, such as CCCP .

Biochemical Pathways

The primary biochemical pathway affected by DiIC1(5) is the mitochondrial membrane potential . Changes in the mitochondrial membrane potential have been studied in association with apoptosis . Therefore, DiIC1(5) can be used to study the role of mitochondria in apoptosis and other cellular processes.

Pharmacokinetics

It is known that the compound can penetrate the cytosol of eukaryotic cells and accumulate in mitochondria with active membrane potentials . The dye’s staining intensity decreases when the mitochondrial membrane potential is disrupted .

Result of Action

The primary result of DiIC1(5)'s action is a change in the fluorescence intensity of mitochondria, which can be visualized by flow cytometry with red excitation and far-red emission . This change in fluorescence intensity is indicative of changes in the mitochondrial membrane potential, which can be associated with processes such as apoptosis .

Action Environment

The action of DiIC1(5) can be influenced by various environmental factors. For instance, the presence of reagents that disrupt the mitochondrial membrane potential, such as CCCP, can decrease the staining intensity of DiIC1(5) .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

DiIC1(5) penetrates the cytosol of eukaryotic cells . At concentrations below 100 nM, DiIC1(5) accumulates primarily in mitochondria with active membrane potentials . The stain intensity of DiIC1(5) decreases when cells are treated with reagents that disrupt mitochondrial membrane potential, such as CCCP .

Cellular Effects

DiIC1(5) has significant effects on various types of cells and cellular processes. It influences cell function by indicating the health of the cell . The dye’s accumulation in mitochondria can be used as an indicator of active membrane potentials .

Molecular Mechanism

The mechanism of action of DiIC1(5) involves its accumulation in mitochondria based on membrane potential . The dye’s fluorescence intensity decreases when the mitochondrial membrane potential is disrupted, such as by the action of CCCP .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DiIC1(5) can change over time. For instance, the stain intensity of DiIC1(5) decreases when cells are treated with reagents that disrupt mitochondrial membrane potential

Metabolic Pathways

DiIC1(5) is involved in the metabolic pathway related to the mitochondrial membrane potential

Transport and Distribution

DiIC1(5) is transported into the cytosol of eukaryotic cells . It accumulates primarily in mitochondria with active membrane potentials

Subcellular Localization

DiIC1(5) localizes to the mitochondria based on its membrane potential . This localization is useful for indicating cell health as well as for localization

Propiedades

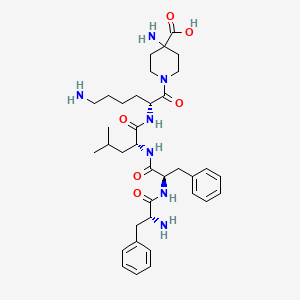

| { "Design of the Synthesis Pathway": "The synthesis of DiIC1(5) can be achieved through a multistep process involving the reaction of several starting materials.", "Starting Materials": [ "1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)", "1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)", "1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate (DiI)" ], "Reaction": [ "1. DiI is reacted with DOPE in a 1:1 molar ratio in chloroform to form DiIC1(5) intermediate.", "2. DPPE is added to the reaction mixture in a 1:1 molar ratio and the mixture is stirred at room temperature for several hours.", "3. The resulting product is purified by column chromatography using a silica gel column and eluting with a mixture of chloroform and methanol." ] } | |

Número CAS |

36536-22-8 |

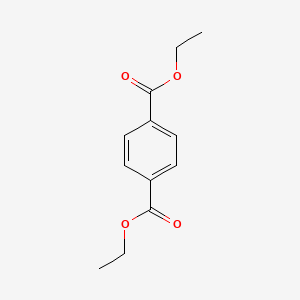

Fórmula molecular |

C27H31IN2 |

Peso molecular |

510.5 g/mol |

Nombre IUPAC |

(2E)-1,3,3-trimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;iodide |

InChI |

InChI=1S/C27H31N2.HI/c1-26(2)20-14-10-12-16-22(20)28(5)24(26)18-8-7-9-19-25-27(3,4)21-15-11-13-17-23(21)29(25)6;/h7-19H,1-6H3;1H/q+1;/p-1 |

Clave InChI |

UANMYOBKUNUUTR-UHFFFAOYSA-M |

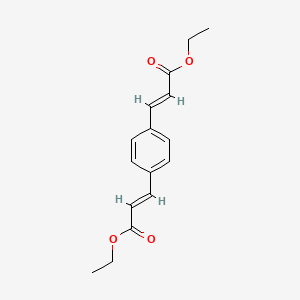

SMILES isomérico |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3C)(C)C)C)C.[I-] |

SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[I-] |

SMILES canónico |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[I-] |

Apariencia |

Solid powder |

Otros números CAS |

36536-22-8 |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

48221-03-0 (Parent) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

1,1',3,3,3',3'-hexamethylindodicarbocyanine 1,1',3,3,3',3'-hexamethylindodicarbocyanine iodide 1,1'-HIDC |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.